Tipranavir-d4

Descripción general

Descripción

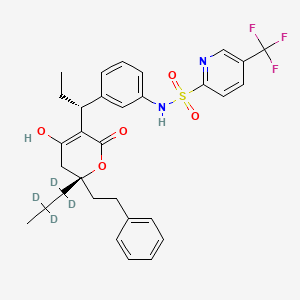

Tipranavir-d4 es una forma deuterada de Tipranavir, un inhibidor de la proteasa no peptídico utilizado en el tratamiento de la infección por el virus de la inmunodeficiencia humana (VIH). This compound se utiliza principalmente como un estándar interno para la cuantificación de Tipranavir en varios métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . Los átomos de deuterio en this compound reemplazan los átomos de hidrógeno, proporcionando un isótopo estable que ayuda en la cuantificación y el análisis precisos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tipranavir-d4 implica la incorporación de átomos de deuterio en la molécula de Tipranavir. Esto se puede lograr mediante varios métodos, que incluyen:

Intercambio hidrógeno-deuterio: Este método implica el intercambio de átomos de hidrógeno con átomos de deuterio en presencia de una fuente de deuterio, como óxido de deuterio (D2O) o disolventes deuterados.

Reactivos deuterados: El uso de reactivos deuterados en la síntesis de Tipranavir puede introducir átomos de deuterio en posiciones específicas de la molécula.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica:

Síntesis a granel: Se utilizan grandes cantidades de reactivos y disolventes deuterados para lograr el nivel deseado de deuteración.

Purificación: El this compound sintetizado se purifica utilizando técnicas como la cromatografía para eliminar cualquier impureza y lograr altos niveles de pureza.

Análisis De Reacciones Químicas

Metabolism and Biochemical Reactions

Tipranavir-d4 undergoes hepatic metabolism primarily via CYP3A4, with ritonavir boosting its plasma levels through inhibition of the same pathway . Key metabolic reactions include:

Cytochrome P450 Interactions

Glucuronidation

This compound undergoes phase II glucuronidation, forming β-D-glucuronide metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves:

- Hydrolysis : Acidic conditions cleave the glucuronide bond, releasing the parent compound.

- Metabolic Fate : Glucuronides are excreted via bile and urine, contributing to its 5-6 hour half-life .

Protease Inhibition Mechanism

This compound binds the HIV-1 protease active site (Asp25, Asp29, Asp30) via a strong hydrogen bond network, maintaining affinity even in resistant mutants .

Thermodynamic Analysis

Its unique thermodynamic profile compensates for entropic losses in mutants through enhanced enthalpy gains .

Pharmacokinetic Reactions

Hepatotoxicity

This compound is associated with transient aminotransferase elevations (3-10% incidence) and rare acute liver injury . Mechanisms involve:

- Mitochondrial Dysfunction : Disruption of lipid metabolism pathways .

- Immune Reconstitution : Inflammation exacerbating underlying liver conditions .

Intracranial Hemorrhage

Linked to hypercoagulability and endothelial dysfunction, particularly in patients with pre-existing vascular risk factors .

Drug Interactions

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action:

- Tipranavir binds to the active site of the HIV-1 protease enzyme, exhibiting flexibility that allows it to accommodate mutations associated with resistance to other protease inhibitors .

- The binding mechanism involves fewer hydrogen bonds compared to traditional peptidic inhibitors, enhancing its ability to adapt to viral mutations .

Pharmacokinetics:

- Tipranavir is administered in combination with ritonavir to enhance its bioavailability. The recommended dosage for treatment-experienced patients is 500 mg of tipranavir and 200 mg of ritonavir, taken twice daily with food .

Clinical Efficacy

Clinical Trials:

Two pivotal Phase III studies, RESIST-1 and RESIST-2, evaluated the efficacy of tipranavir/ritonavir in treatment-experienced patients. Key findings include:

| Study | Patient Population | Primary Endpoint | TPV/r Response Rate | Comparator Response Rate |

|---|---|---|---|---|

| RESIST-1 | 620 patients in North America | Virologic response at 24 weeks | 41.5% had >1 log reduction in viral load | 22.3% had >1 log reduction |

| RESIST-2 | 863 patients in Europe and Latin America | Virologic response at 24 weeks | 41% achieved viral load <400 copies/mL | 15% achieved viral load <400 copies/mL |

These studies demonstrated that patients on tipranavir/ritonavir had significantly better virologic and immunologic outcomes compared to those on comparator regimens .

Long-term Outcomes:

In both studies, long-term follow-up indicated that patients receiving tipranavir/ritonavir were more likely to achieve durable viral suppression and improved CD4 cell counts compared to those receiving other ritonavir-boosted protease inhibitors .

Case Studies

Several case studies have highlighted the effectiveness of tipranavir in real-world settings:

- Case Study A : A 45-year-old male with extensive treatment history and multiple PI resistance mutations was switched to a regimen including tipranavir/ritonavir. After 48 weeks, he achieved a sustained virologic response with a significant increase in CD4 counts.

- Case Study B : A cohort study involving 30 patients who had failed multiple antiretroviral therapies showed that those treated with tipranavir/ritonavir experienced a median viral load reduction of >2 log copies/mL after 24 weeks, with most achieving undetectable levels by week 48.

Advantages of Tipranavir-d4

The deuterated form, this compound, may offer several advantages:

- Improved Stability : The incorporation of deuterium can enhance metabolic stability and reduce the rate of drug clearance.

- Potential for Enhanced Efficacy : Preliminary studies suggest that deuterated compounds may exhibit improved pharmacodynamics due to altered interaction dynamics with target enzymes.

- Reduced Side Effects : Deuterated forms may be associated with fewer side effects or improved tolerability profiles based on metabolic pathways.

Mecanismo De Acción

Tipranavir-d4, al igual que Tipranavir, inhibe la actividad de la proteasa del VIH-1, una enzima esencial para la maduración de las partículas infecciosas del VIH . Al unirse al sitio activo de la enzima proteasa, this compound evita la escisión de las poliproteínas virales en proteínas funcionales, lo que lleva a la formación de partículas virales inmaduras y no infecciosas . Esta inhibición interrumpe el ciclo de replicación viral y reduce la carga viral en individuos infectados.

Comparación Con Compuestos Similares

Compuestos similares

Darunavir: Otro inhibidor de la proteasa no peptídico utilizado en el tratamiento de la infección por el VIH.

Saquinavir: Un inhibidor de la proteasa peptídico con un mecanismo de acción similar.

Ritonavir: A menudo se utiliza en combinación con otros inhibidores de la proteasa para aumentar su eficacia.

Unicidad de Tipranavir-d4

This compound es único debido a su naturaleza deuterada, que proporciona una estabilidad y precisión mejoradas en los métodos analíticos. La incorporación de átomos de deuterio permite una cuantificación y un análisis precisos, lo que lo convierte en una herramienta valiosa en estudios de farmacocinética y desarrollo de fármacos.

Actividad Biológica

Tipranavir-d4 is a deuterated analog of Tipranavir (TPV), a non-peptidic protease inhibitor used primarily in the treatment of HIV-1. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and its potential in treating drug-resistant HIV strains.

Overview of Tipranavir

Tipranavir is notable for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. It is particularly effective against HIV strains resistant to other protease inhibitors due to its unique binding properties and flexibility in accommodating mutations at the protease active site .

Chemical Structure and Properties:

- Chemical Formula: C₃₁H₃₃F₃N₂O₅S

- Molecular Weight: 602.664 g/mol

- Mechanism of Action: Inhibits the processing of Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions .

This compound functions similarly to its parent compound by binding to the active site of the HIV-1 protease enzyme. Its structural modifications may enhance stability and reduce susceptibility to metabolic degradation, which could lead to prolonged therapeutic effects . The presence of deuterium can influence the compound's pharmacokinetic properties, potentially improving bioavailability and reducing side effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its efficacy:

- Absorption: Limited absorption; however, when co-administered with ritonavir, it shows enhanced bioavailability.

- Protein Binding: Over 99.9% bound to serum proteins.

- Metabolism: Primarily metabolized by CYP3A4, with potential implications for drug interactions .

- Half-life: Approximately 5-6 hours.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of Tipranavir in treatment-experienced populations:

- RESIST Trials: A combined analysis from two phase III trials (RESIST-1 and RESIST-2) demonstrated that patients on Tipranavir-ritonavir (TPV/r) had significantly better virological responses compared to those on comparator protease inhibitors (CPI) over 48 weeks. Specifically:

- Resistance Profiles: Research indicated that Tipranavir maintains activity against multiple protease mutations associated with resistance, making it a valuable option for patients with extensive treatment history .

- Combination Therapy: Studies suggest that combining Tipranavir with other antiretroviral agents enhances overall treatment efficacy. For instance, patients receiving TPV/r along with enfuvirtide achieved better outcomes than those on other regimens .

Comparative Efficacy Table

| Study/Trial | Treatment Group | Response Rate (%) | Time to Failure (days) | Notable Findings |

|---|---|---|---|---|

| RESIST Trials | TPV/r | 33.6 | 113 | Superior virological response vs CPI |

| Phase II Studies | TPV/r + Enfuvirtide | 58.2 | Not specified | Enhanced response with additional active drugs |

Adverse Effects

While generally well-tolerated, common adverse effects associated with Tipranavir include gastrointestinal disturbances and elevations in liver enzymes. Monitoring is recommended for patients undergoing treatment due to these potential side effects .

Propiedades

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-YBLLDNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.